(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid
Overview
Description
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the attached (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl) moiety) from boron to a transition metal catalyst, typically palladium . This forms a new metal-carbon bond, enabling the coupling of the (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl) group with other molecules .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling suggests it could be involved in the synthesis of various organic compounds . These could potentially affect a wide range of biochemical pathways, depending on the nature of the other molecules involved in the coupling reaction .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling, the primary result is the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling can be affected by the choice of solvent, the temperature, and the pH of the reaction environment . Additionally, the presence of water can lead to the hydrolysis of boronic acids, potentially affecting the stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid typically involves the reaction of 3-chloro-4-formylphenylboronic acid with 4-ethylpiperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid
- (3-Chloro-4-((4-ethylpiperidin-1-yl)methyl)phenyl)boronic acid
- (3-Chloro-4-((4-ethylpiperazin-1-yl)ethyl)phenyl)boronic acid
Uniqueness
(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethylpiperazine moiety enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid, with the chemical formula C13H20BClN2O2 and CAS number 1704074-25-8, is a boronic acid derivative notable for its potential biological activities. This compound features a chlorophenyl group and a piperazine moiety, which facilitate interactions with various biological targets. Its boronic acid functionality allows it to form reversible covalent bonds with diols, influencing enzyme activity and biomolecular interactions, making it a candidate for applications in medicinal chemistry.
Property | Value |
---|---|
Molecular Weight | 282.57 g/mol |
Boiling Point | Not specified |
Structural Formula | C13H20BClN2O2 |
CAS Number | 1704074-25-8 |
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and modulate biological pathways. The compound's structure allows it to interact with various biological targets, particularly those involved in cancer and other diseases.
Enzyme Inhibition
Research indicates that compounds similar to this compound often exhibit enzyme inhibition properties. For instance, boronic acids can inhibit proteasomal activity, which is critical in cancer cell proliferation.
Biological Activity Studies
Several studies have explored the biological activities associated with this compound:
-
Anticancer Activity :
- A study highlighted that boronic compounds can decrease the viability of cancer cells significantly while maintaining the viability of healthy cells. For example, certain derivatives showed a reduction in cancer cell viability to as low as 33% at a concentration of 5 µM while healthy cells remained largely unaffected .
- Antimicrobial Properties :
- Antioxidant Activity :
Case Study 1: Anticancer Efficacy
In a controlled study involving prostate cancer cells (PC-3), this compound was tested alongside other boronic acids. The results demonstrated that at concentrations of 0.5 µM to 5 µM, the compound exhibited a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial effects of boronic acids, including this compound. The compound was tested against various bacterial strains, showing effective inhibition comparable to established antibiotics.
Properties
IUPAC Name |
[3-chloro-4-[(4-ethylpiperazin-1-yl)methyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BClN2O2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14(18)19)9-13(11)15/h3-4,9,18-19H,2,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQYBHGCTFMYGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCN(CC2)CC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401163310 | |
Record name | Boronic acid, B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401163310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704074-25-8 | |
Record name | Boronic acid, B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401163310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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